molecular formula C8H14N4O B1427986 2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine CAS No. 1251080-78-0

2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine

Cat. No. B1427986
M. Wt: 182.22 g/mol
InChI Key: RUOBZLJWEMZMRP-UHFFFAOYSA-N
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Description

The compound “2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are known to be significant active pharmaceutical scaffolds . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine”, can be confirmed using various spectroscopic techniques . For example, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied in various contexts . For instance, one study reported that the compounds synthesized are thermally stable .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives have been reported in various studies . For example, one study reported that the compounds synthesized are thermally stable, exhibit acceptable densities, and optimal oxygen balance .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Research has identified a compound (1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3) as a high-affinity, orally active neurokinin-1 (NK1) receptor antagonist. This compound, related to 2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine, has shown efficacy in preclinical tests for emesis and depression (Harrison et al., 2001).

Antimicrobial Agents

Derivatives of 1,2,4-triazole, including those with morpholine moieties, have been explored for their antimicrobial properties. For instance, compounds like 2-Morpholine-4ylethyl-3H -1,2,4-triazole-3-ones have shown moderate to good antimicrobial activities, indicating potential applications in treating microbial infections (Sahin et al., 2012).

Antifungal Drug Development

Studies on 4-((5-decylthio)-4-methyl-4-H-1,2,4-triazole-3-yl)methyl)morpholine have shown promising results in developing antifungal drugs. This research focused on its mutagenic effects and predicted carcinogenicity, crucial for ensuring safety in drug development (Bushuieva et al., 2022).

Antileishmanial Activity

Compounds containing 1,2,4-triazole and morpholine structures have been studied for their antileishmanial activities. Specific derivatives have demonstrated significant activity against Leishmania infantum, a parasite responsible for leishmaniasis (Süleymanoğlu et al., 2018).

Crystal Structure Analysis

The crystal structure of compounds like {(E)-4-[(1-allyl-1H-1,2,3-triazol-4-yl)methoxy]benzylidene}[2-(morpholin-4-yl)ethyl]amine has been elucidated, contributing to a deeper understanding of molecular conformations and interactions, which is fundamental in drug design and material science (Türktekin Çelikesir et al., 2014).

Antioxidant Properties

Some 1,2,4-triazole derivatives, especially those incorporating morpholine, have been synthesized and analyzed for their antioxidant capabilities. These studies reveal their potential as antioxidants, which could have implications in pharmacology and biochemistry (Kol et al., 2016).

Safety And Hazards

The safety of 1,2,4-triazole derivatives has been evaluated in various studies . For instance, one study reported that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-2-7-10-8(12-11-7)6-5-9-3-4-13-6/h6,9H,2-5H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOBZLJWEMZMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 2
2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 3
2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 4
2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 5
2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 6
2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine

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